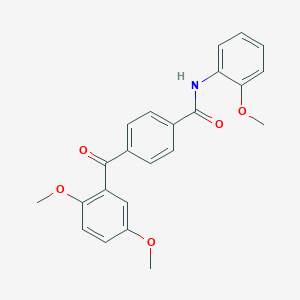
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been shown to stimulate the production of cytokines, which are molecules that play a key role in the immune response. It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth. 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been shown to have a relatively short half-life in the body, which can limit its effectiveness.
実験室実験の利点と制限
One advantage of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is that it has been shown to have anti-tumor activity in preclinical models, which suggests that it may be effective in humans. However, there are also limitations to using 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide in lab experiments. For example, it has a relatively short half-life in the body, which can limit its effectiveness. It is also difficult to administer 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide in a way that ensures it reaches the tumor site.
将来の方向性
There are several future directions for 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide research. One area of focus is on improving the delivery of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide to the tumor site. This could involve the use of nanoparticles or other delivery systems to ensure that 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide reaches the tumor site. Another area of focus is on identifying biomarkers that can predict which patients are most likely to benefit from 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide treatment. Finally, there is ongoing research into the use of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve its effectiveness.
合成法
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methoxyaniline. The final step involves the reaction of the resulting amide with 2,5-dimethoxybenzoyl chloride to yield 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been optimized over the years to improve yields and purity.
科学的研究の応用
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical models, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is thought to work by activating the immune system to attack cancer cells.
特性
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-17-12-13-20(28-2)18(14-17)22(25)15-8-10-16(11-9-15)23(26)24-19-6-4-5-7-21(19)29-3/h4-14H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPKWGFMBRLQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5306080 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

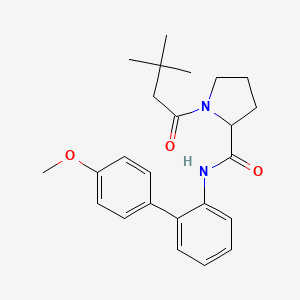
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)
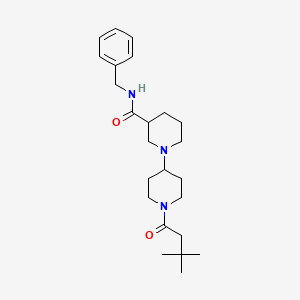
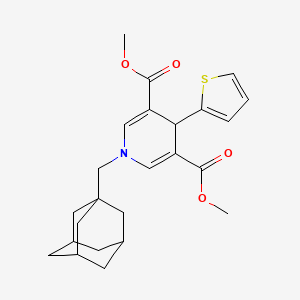
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)
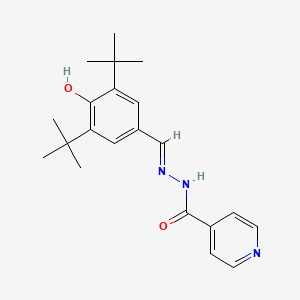
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)
![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)